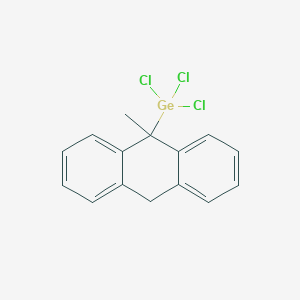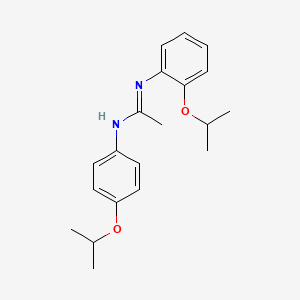
N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound characterized by the presence of ethanimidamide functional groups attached to phenyl rings substituted with propan-2-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-propan-2-yloxyphenylamine and 4-propan-2-yloxyphenylamine.
Formation of Ethanimidamide: These amines are then reacted with ethanimidoyl chloride under controlled conditions to form the desired ethanimidamide compound.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and cost-effectiveness, with careful control of reaction parameters and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanimidamide group to amine or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-methoxyphenyl)-N-(4-methoxyphenyl)ethanimidamide
- N’-(2-ethoxyphenyl)-N-(4-ethoxyphenyl)ethanimidamide
- N’-(2-butoxyphenyl)-N-(4-butoxyphenyl)ethanimidamide
Uniqueness
N’-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the presence of propan-2-yloxy groups, which may impart specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
84308-86-1 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N'-(2-propan-2-yloxyphenyl)-N-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)23-18-12-10-17(11-13-18)21-16(5)22-19-8-6-7-9-20(19)24-15(3)4/h6-15H,1-5H3,(H,21,22) |
Clé InChI |
IGEPDOPWFIRVLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC(=NC2=CC=CC=C2OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

phosphanium bromide](/img/structure/B14427410.png)

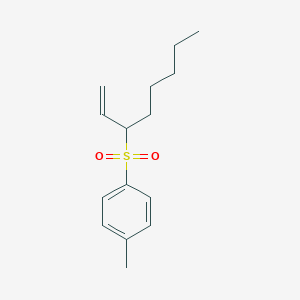

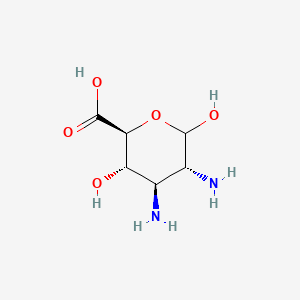
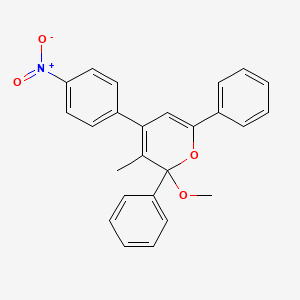
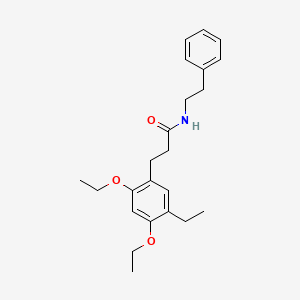

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
